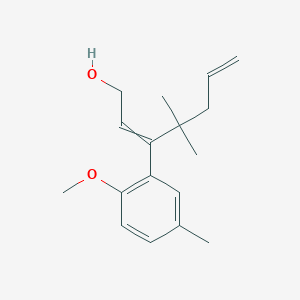
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a hepta-2,6-dien-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol typically involves multiple steps, including the formation of the hepta-2,6-dien-1-ol backbone and the introduction of the methoxy and methyl groups. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the methoxy and methyl groups.
Hydroboration-oxidation: This method can be used to form the alcohol group in the hepta-2,6-dien-1-ol backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reagents would be selected to ensure high efficiency and minimal by-products.
化学反应分析
Types of Reactions
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the hepta-2,6-dien-1-ol backbone can be reduced to form saturated compounds.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons.
科学研究应用
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives may have potential biological activities and can be studied for their effects on biological systems.
Medicine: The compound and its derivatives could be explored for potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic acid
- 2-Methoxy-5-methylphenyl isothiocyanate
- 3-Methoxyphenylboronic acid
Uniqueness
3-(2-Methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol is unique due to its specific structure, which includes a hepta-2,6-dien-1-ol backbone with methoxy and methyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
603985-01-9 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
3-(2-methoxy-5-methylphenyl)-4,4-dimethylhepta-2,6-dien-1-ol |
InChI |
InChI=1S/C17H24O2/c1-6-10-17(3,4)15(9-11-18)14-12-13(2)7-8-16(14)19-5/h6-9,12,18H,1,10-11H2,2-5H3 |
InChI 键 |
WZAMJYDURIFBHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)C(=CCO)C(C)(C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
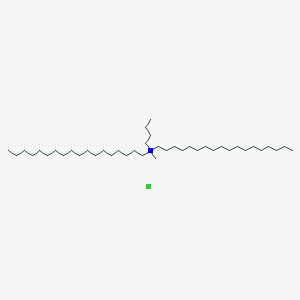
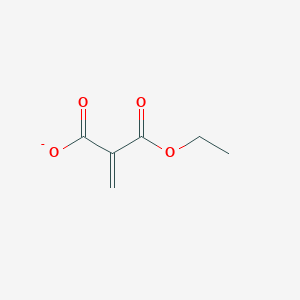
![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
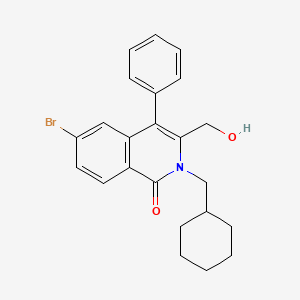
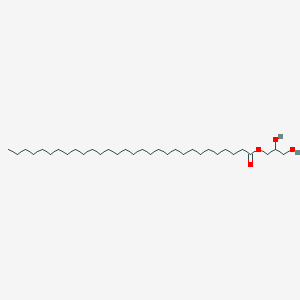
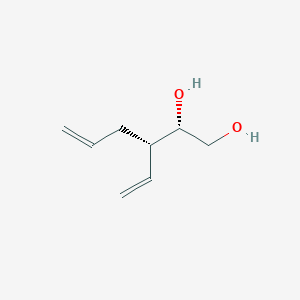
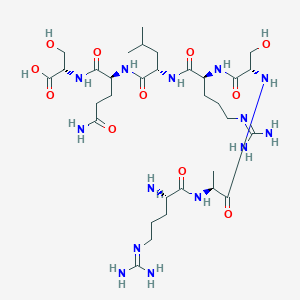

![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
![N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12579627.png)
